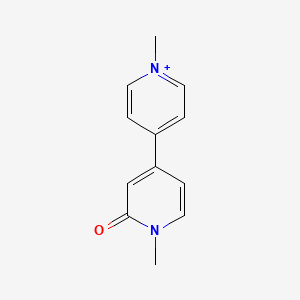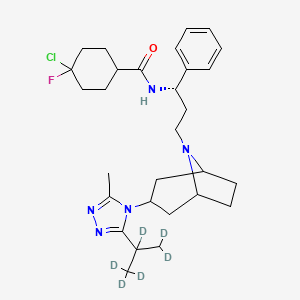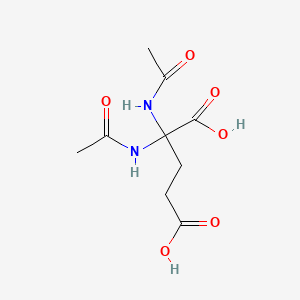
Isophorone Diamine-d5 (Major) Dihydrochloride Salt (cis/trans Mixture)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isophorone Diamine-d5 (Major) Dihydrochloride Salt (cis/trans Mixture) is a reference standard that is ideal for environmental testing . It is also used in various scientific experiments due to its unique physical and chemical properties. The compound is one of the three epoxy networks based on diglycidyl ether of bisphenol-A epoxy prepolymer cured with aliphatic amines .
Molecular Structure Analysis
The molecular formula of Isophorone Diamine-d5 (Major) Dihydrochloride Salt (cis/trans Mixture) is C10 D5 H17 N2 . 2 H Cl . The molecular weight is 248.25 . The InChI string representation of the molecule is InChI=1S/C10H22N2.2ClH/c1-9 (2)4-8 (12)5-10 (3,6-9)7-11;;/h8H,4-7,11-12H2,1-3H3;2*1H/i3D3,6D2 .Physical And Chemical Properties Analysis
Isophorone Diamine-d5 (Major) Dihydrochloride Salt (cis/trans Mixture) is a solid substance . It has a molecular weight of 248.25 and a molecular formula of C10 D5 H17 N2 . 2 H Cl . It is recommended to be stored at -20° C . The melting point is >243° C (dec.) .Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Isophorone Diamine-d5 (Major) Dihydrochloride Salt (cis/trans Mixture) involves the reaction of Isophorone with deuterated ammonia followed by reduction and salt formation.", "Starting Materials": [ "Isophorone", "Deuterated ammonia", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Isophorone is reacted with deuterated ammonia in the presence of a catalyst to form Isophorone diamine-d5.", "The Isophorone diamine-d5 is then reduced using sodium borohydride to form Isophorone diamine-d5 (Major).", "The Isophorone diamine-d5 (Major) is then reacted with hydrochloric acid to form the dihydrochloride salt (cis/trans mixture) of Isophorone diamine-d5 (Major)." ] } | |
Número CAS |
1794752-32-1 |
Fórmula molecular |
C₁₀H₁₉D₅Cl₂N₂ |
Peso molecular |
248.25 |
Sinónimos |
5-Amino-1,3,3-trimethylcyclohexanemethanamine-d5 Dihydrochloride; 5-Amino-1,3,3-trimethyl- cyclohexanemethylamine-d5 Dihydrochloride; 5-Amino-1,3,3-trimethylcyclohexanemethylamine-d5 Dihydrochloride; Araldite HY 5161-d5 Dihydrochloride; Chemammina CA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one](/img/structure/B1146440.png)



![3-[(Aminoiminomethyl)thio]-2-chloro-propanoic Acid Hydrochloride](/img/structure/B1146447.png)
![[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide](/img/structure/B1146450.png)


![2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride](/img/structure/B1146456.png)
![6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride](/img/structure/B1146459.png)